molecular formula C14H9N3O7 B11102627 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B11102627
M. Wt: 331.24 g/mol
InChI Key: WCFIMUCZBGRZPI-UHFFFAOYSA-N
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Description

3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID is a complex organic compound that features both nitro and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID typically involves the nitration of benzoic acid derivatives. One common method includes the reaction of 3-nitrobenzoic acid with 4-nitroaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride, followed by the addition of the amine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID is unique due to its dual nitro and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biomedical research .

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

3-nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-4-6-9(7-5-8)16(21)22)12-10(14(19)20)2-1-3-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20)

InChI Key

WCFIMUCZBGRZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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